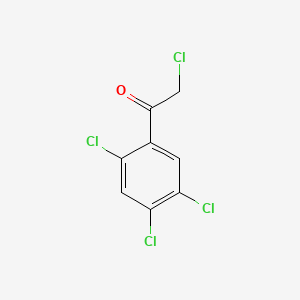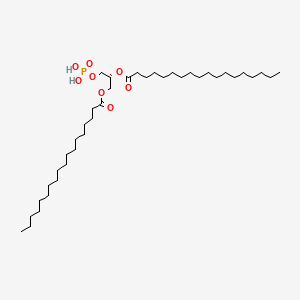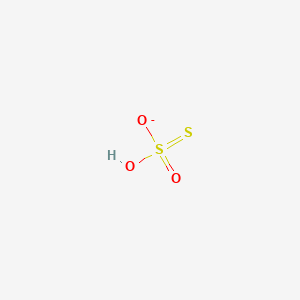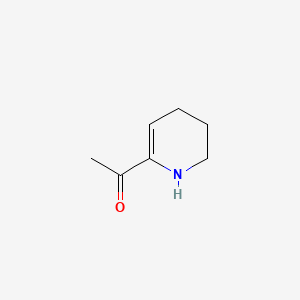
2-氯-1-(2,4,5-三氯苯基)乙酮
描述
Synthesis AnalysisThe synthesis of related chloro-phenyl ethanones involves catalytic reactions starting from chlorobenzene derivatives. For example, "2-Chloro-1-(4-chlorophenyl) ethanone" can be synthesized from chlorobenzene and chloroacetyl chloride under the catalysis of aluminum chloride, yielding an 87% product through a reaction carried out at 45°C (Li De-liang, 2010). This method highlights the potential pathway for synthesizing similar compounds like "2-Chloro-1-(2,4,5-trichlorophenyl)ethanone."
Molecular Structure Analysis
The molecular structure of chloro-phenyl ethanones is crucial for understanding their reactivity and properties. Studies involving vibrational and structural observations, such as molecular docking, provide insights into their geometry and electronic structure. For instance, the analysis of "1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone" reveals information about the equilibrium geometry, vibrational wavenumbers, and electronic transitions, which are pertinent to understanding the molecular structure of "2-Chloro-1-(2,4,5-trichlorophenyl)ethanone" (Shana Parveen S et al., 2016).
Chemical Reactions and Properties
The reactivity of chloro-phenyl ethanones can be explored through their chemical reactions. For instance, the synthesis of "2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone" involves reactions between halogenated ethanones and heterocyclic compounds, demonstrating potential chemical pathways and reactivity that could be relevant for "2-Chloro-1-(2,4,5-trichlorophenyl)ethanone" (Liang-zhong Xu et al., 2005).
Physical Properties Analysis
The physical properties of chloro-phenyl ethanones, such as melting points, solubility, and crystal structure, are crucial for their application in material science and chemistry. Crystallographic studies provide detailed information on the arrangement of atoms within the crystal lattice, which is fundamental for understanding the physical characteristics of these compounds. For example, the crystal structure analysis of "1-(5-chloro-2-hydroxyphenyl)ethanone" offers insights into the crystal systems and space groups, which could be analogous to those of "2-Chloro-1-(2,4,5-trichlorophenyl)ethanone" (D. Majumdar, 2016).
科学研究应用
毒性和环境影响
研究表明,氯化技术化合物,包括与2-氯-1-(2,4,5-三氯苯基)乙酮相关的化合物,已被发现受到微量氯化二苯并呋或氯化二苯并二噁英的污染。由于其毒性,这些化合物已被认为会导致氯痤疮、肝病、致畸性和其他健康问题,影响人类和动物。关于这些化合物毒性的文献强调了需要进一步评估,以确定这些化学物质或其污染物引起的各种疾病实体的具体来源(Kimbrough, 1972)。
生物修复和降解
生物修复研究强调了微生物降解与2-氯-1-(2,4,5-三氯苯基)乙酮相关化合物的潜力,特别是在处理受污染土壤的情况下。生物降解过程,包括脱氯和环裂解机制,已被确定为降低土壤中此类污染物浓度的经济有效方法。影响这些过程的因素包括土壤微生物群落的组成和酶活性,以及通气、pH值和温度等环境条件。了解这些因素可以帮助设计治疗方案,刺激受污染土壤中的生物降解(Foght et al., 2001)。
在环境中的存在
已经审查了氯酚及相关化合物在环境中的存在和行为,研究评估了它们对水生环境的影响。这些化合物通常对水生生物产生中等毒性影响,但在长时间暴露后可能对鱼类产生显著的长期毒性。它们的持久性取决于环境条件和具有生物降解这些化合物能力的微生物群落的存在。这突显了这些化学物质在自然环境中的复杂动态,并强调了持续监测和评估的重要性(Krijgsheld & Gen, 1986)。
废水处理和回收
已经探讨了来自农药行业高强度废水的处理,这些废水通常含有与2-氯-1-(2,4,5-三氯苯基)乙酮相关的有毒污染物。生物过程和颗粒活性炭已被证明可以有效地从废水中去除这些化合物的大部分。这项研究对于开发有效的处理方法以防止这些有毒化合物进入自然水源并影响水生生物至关重要(Goodwin et al., 2018)。
安全和危害
属性
IUPAC Name |
2-chloro-1-(2,4,5-trichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJOTLYIPZNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923223 | |
| Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | |
CAS RN |
1201-42-9 | |
| Record name | 2,4,5-Trichlorophenacyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4',5'-Tetrachloroacetophenone (SD 8895) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-(2,4,5-TRICHLOROPHENYL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4NCB2Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester](/img/structure/B1211952.png)
![1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1211954.png)
